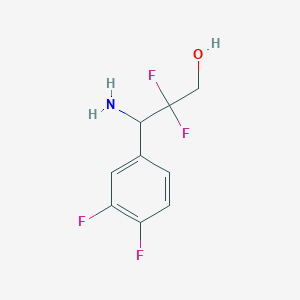
3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method includes the use of fluorinated precursors and amino alcohols under controlled conditions. For instance, the lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts in the presence of triethylamine and water at 45°C has been reported as an efficient route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(3,4-difluorophenyl)propanoic acid
- 3-Amino-3-(3,4-difluorophenyl)propanenitrile
- 4-Fluorobenzylamine
Uniqueness
Compared to similar compounds, 3-Amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-OL stands out due to its unique combination of fluorine atoms and amino alcohol structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H9F4NO |
|---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
3-amino-3-(3,4-difluorophenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H9F4NO/c10-6-2-1-5(3-7(6)11)8(14)9(12,13)4-15/h1-3,8,15H,4,14H2 |
InChI-Schlüssel |
VTHBKWHHAVKJKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(CO)(F)F)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


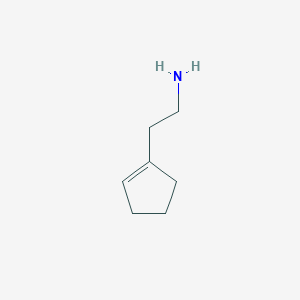

![7-Methyl-6-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13307564.png)
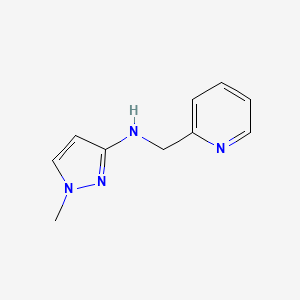
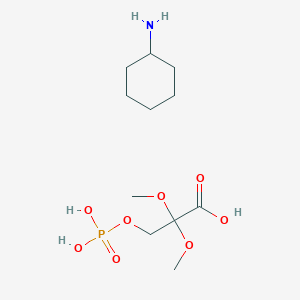
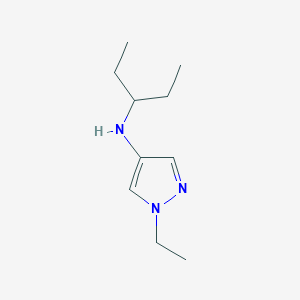
![1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
amine](/img/structure/B13307596.png)

![Methyl[2-(5-methylpyrimidin-2-YL)ethyl]amine](/img/structure/B13307609.png)

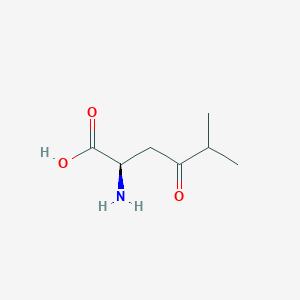
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
